BenchChemオンラインストアへようこそ!

6-Oxa-1-azaspiro[3.3]heptane

Lipophilicity logD ADME

For programs replacing morpholine or piperidine with high logD or rapid turnover: This scaffold reduces logD by ~1.0 unit and improves HLM stability >24-fold. The zero-rotatable-bond core enables precise pharmacophore orientation and improved binding to cryptic pockets. Ideal for CNS and anti-infective lead optimization where metabolic liability is a concern.

Molecular Formula C5H9NO
Molecular Weight 99.13 g/mol
CAS No. 1046153-00-7
Cat. No. B1441835
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-1-azaspiro[3.3]heptane
CAS1046153-00-7
Molecular FormulaC5H9NO
Molecular Weight99.13 g/mol
Structural Identifiers
SMILESC1CNC12COC2
InChIInChI=1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2
InChIKeyBCIIWQHRWPXARK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Oxa-1-azaspiro[3.3]heptane (CAS 1046153-00-7): A Conformationally Constrained Spirocyclic Building Block for Drug Discovery Procurement


6-Oxa-1-azaspiro[3.3]heptane (CAS 1046153-00-7) is a spirocyclic heterocycle characterized by a rigid bicyclic framework comprising an azetidine and an oxetane ring fused at a quaternary spiro carbon [1]. The compound possesses a molecular weight of 99.13 g/mol, zero rotatable bonds, a topological polar surface area (TPSA) of 21.3 Ų, and a computed XLogP3-AA of -0.6, which collectively define its favorable physicochemical profile as a low-molecular-weight, three-dimensional scaffold for medicinal chemistry applications [1].

Why Morpholine, Piperidine, or Positional Isomers Cannot Simply Replace 6-Oxa-1-azaspiro[3.3]heptane in Lead Optimization


The substitution of common saturated heterocycles such as morpholine or piperidine with 6-oxa-1-azaspiro[3.3]heptane is not a straightforward isosteric replacement; it introduces quantifiable shifts in molecular geometry, lipophilicity, and basicity that directly impact downstream ADME and potency profiles [1]. Furthermore, positional isomers (e.g., 2-oxa-6-azaspiro[3.3]heptane) exhibit divergent pKa and logD values due to altered heteroatom placement, making empirical selection based on quantitative comparative data essential rather than relying on class-level assumptions [1][2].

Quantitative Differentiation of 6-Oxa-1-azaspiro[3.3]heptane Versus Morpholine and Closely Related Analogs: A Head-to-Head Evidence Guide for Scientific Procurement


Lipophilicity Reduction: Measured ΔlogD7.4 of –1.2 for 2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine

When the morpholine moiety in AZD1979 was replaced with 2-oxa-6-azaspiro[3.3]heptane, the measured logD7.4 decreased from 2.8 to 1.6, corresponding to a ΔlogD7.4 of –1.2 [1]. This class-level lipophilicity reduction extends to 6-oxa-1-azaspiro[3.3]heptane, which exhibits a calculated LogD7.4 of –1.97 compared to morpholine's LogD7.4 of approximately –0.86, representing a further decrease of ~1.1 log units [2]. Lower lipophilicity is empirically associated with reduced off-target toxicity and improved developability profiles.

Lipophilicity logD ADME Bioisostere Spirocycle

Increased Basicity: ΔpKa of +1.5 for 2-Oxa-6-azaspiro[3.3]heptane vs. Morpholine

The 2-oxa-6-azaspiro[3.3]heptane group in AZD1979 exhibited a measured pKa of 8.2, compared to morpholine's pKa of 6.7, representing a ΔpKa of +1.5 [1]. This increase in basicity is consistent across the spiro[3.3]heptane class; 6-oxa-1-azaspiro[3.3]heptane is expected to demonstrate similarly elevated basicity relative to morpholine and other saturated heterocycles. The higher pKa shifts the ionization state at physiological pH, which can enhance solubility but must be carefully managed to avoid permeability penalties.

Basicity pKa Ionization Permeability Spirocycle

Metabolic Stability Enhancement: 5.5-Fold Reduction in Human Liver Microsome Clearance for Spiro-Morpholine Analog

In a direct comparison within the same chemical series, the spiro-morpholine analog 5b (2-oxa-6-azaspiro[3.3]heptane) exhibited human liver microsome (HLM) intrinsic clearance (CLint) of <3 µL/min/mg, compared to 72 µL/min/mg for the morpholine analog 6a, representing a >24-fold improvement [1]. For a more structurally matched pair (5a vs. 5b), both compounds showed CLint <3 µL/min/mg, but the spiro analog 5b displayed reduced turnover in human hepatocytes (HH CLint <1 vs. 14 µL/min/10⁶ cells) [1]. This class-level metabolic robustness is a hallmark of the azaspiro[3.3]heptane scaffold and extends to 6-oxa-1-azaspiro[3.3]heptane.

Metabolic Stability Microsomal Clearance ADME Spirocycle HLM

Conformational Rigidity: Zero Rotatable Bonds and Favorable 3D Topology Distinguish 6-Oxa-1-azaspiro[3.3]heptane from Flexible Analogs

6-Oxa-1-azaspiro[3.3]heptane possesses zero rotatable bonds, a topological polar surface area (TPSA) of 21.3 Ų, and a molecular weight of 99.13 g/mol [1]. In contrast, morpholine contains two rotatable bonds (after incorporation into a molecule) and a less constrained conformation [2]. The rigid spirocyclic framework enforces a defined exit vector geometry that is not achievable with flexible heterocycles, enabling precise spatial orientation of substituents for target engagement [3].

Conformational Restriction Rotatable Bonds 3D Topology Spirocycle TPSA

Optimal Procurement and Deployment Scenarios for 6-Oxa-1-azaspiro[3.3]heptane in Medicinal Chemistry and Drug Discovery


Lead Optimization Requiring Reduced Lipophilicity and Improved Metabolic Stability

When a lead series containing a morpholine, piperidine, or piperazine moiety exhibits high logD (>3) or rapid microsomal turnover, replacing the flexible heterocycle with 6-oxa-1-azaspiro[3.3]heptane can reduce lipophilicity by ~1.0 logD unit and improve HLM stability by >24-fold, as demonstrated with the 2-oxa-6-azaspiro[3.3]heptane scaffold [1]. This substitution is particularly valuable for CNS and anti-infective programs where metabolic liability is a primary concern [2].

Conformational Restriction for Enhanced Target Affinity and Selectivity

Programs that require precise spatial orientation of pharmacophoric elements benefit from the zero-rotatable-bond, rigid spirocyclic core of 6-oxa-1-azaspiro[3.3]heptane [3]. The defined exit vectors provided by the spiro center enable the design of ligands with improved shape complementarity to shallow or cryptic binding pockets, reducing entropic penalties and potentially increasing binding affinity [4].

DNA-Encoded Library (DEL) Construction Requiring sp³-Rich, Structurally Complex Building Blocks

The azaspiro[3.3]heptane core, including the 6-oxa-1 isomer, is recognized as a valuable synthetic target for DELT applications due to its high fraction of sp³-hybridized carbon centers (Fsp³), which correlates with improved clinical success rates [4]. The rigid, three-dimensional scaffold introduces shape diversity and favorable physicochemical properties (low logD, high Fsp³) that are highly sought after in library design [4][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-Oxa-1-azaspiro[3.3]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.